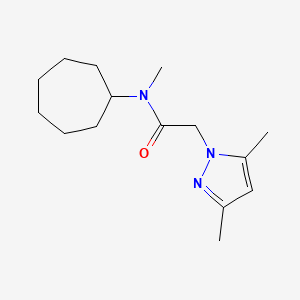
N,N-dimethyl-3-(3-methyl-2-oxobenzimidazol-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-3-(3-methyl-2-oxobenzimidazol-1-yl)propanamide, also known as DMOP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMOP belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities.
Wirkmechanismus
N,N-dimethyl-3-(3-methyl-2-oxobenzimidazol-1-yl)propanamide exerts its biological activity by binding to specific targets in cells. N,N-dimethyl-3-(3-methyl-2-oxobenzimidazol-1-yl)propanamide has been shown to bind to tubulin, which is a protein involved in cell division. Binding of N,N-dimethyl-3-(3-methyl-2-oxobenzimidazol-1-yl)propanamide to tubulin disrupts the microtubule network, which leads to cell cycle arrest and apoptosis in cancer cells. N,N-dimethyl-3-(3-methyl-2-oxobenzimidazol-1-yl)propanamide has also been shown to bind to amyloid-beta peptide, which prevents its aggregation and reduces its toxicity. N,N-dimethyl-3-(3-methyl-2-oxobenzimidazol-1-yl)propanamide has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a key role in glucose metabolism.
Biochemical and Physiological Effects:
N,N-dimethyl-3-(3-methyl-2-oxobenzimidazol-1-yl)propanamide has been shown to exhibit various biochemical and physiological effects. N,N-dimethyl-3-(3-methyl-2-oxobenzimidazol-1-yl)propanamide has been shown to induce apoptosis in cancer cells, reduce amyloid-beta peptide aggregation, increase insulin secretion, and improve glucose uptake. N,N-dimethyl-3-(3-methyl-2-oxobenzimidazol-1-yl)propanamide has also been shown to inhibit the growth of cancer cells by disrupting the microtubule network. N,N-dimethyl-3-(3-methyl-2-oxobenzimidazol-1-yl)propanamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-dimethyl-3-(3-methyl-2-oxobenzimidazol-1-yl)propanamide has several advantages for lab experiments. N,N-dimethyl-3-(3-methyl-2-oxobenzimidazol-1-yl)propanamide is a small molecule, which makes it easy to synthesize and modify. N,N-dimethyl-3-(3-methyl-2-oxobenzimidazol-1-yl)propanamide has been shown to exhibit potent biological activity at low concentrations, which makes it a valuable tool for studying various diseases. N,N-dimethyl-3-(3-methyl-2-oxobenzimidazol-1-yl)propanamide has also been shown to exhibit selectivity towards specific targets, which makes it a valuable tool for studying protein-protein interactions. However, N,N-dimethyl-3-(3-methyl-2-oxobenzimidazol-1-yl)propanamide has some limitations for lab experiments. N,N-dimethyl-3-(3-methyl-2-oxobenzimidazol-1-yl)propanamide is a relatively new compound, and its biological activity and toxicity profile are not fully understood. N,N-dimethyl-3-(3-methyl-2-oxobenzimidazol-1-yl)propanamide is also expensive to synthesize, which limits its use in large-scale experiments.
Zukünftige Richtungen
N,N-dimethyl-3-(3-methyl-2-oxobenzimidazol-1-yl)propanamide has several potential future directions for scientific research. N,N-dimethyl-3-(3-methyl-2-oxobenzimidazol-1-yl)propanamide can be further modified to improve its biological activity and selectivity towards specific targets. N,N-dimethyl-3-(3-methyl-2-oxobenzimidazol-1-yl)propanamide can also be used as a starting point to develop new compounds with improved therapeutic properties. N,N-dimethyl-3-(3-methyl-2-oxobenzimidazol-1-yl)propanamide can be studied in more detail to understand its mechanism of action and toxicity profile. N,N-dimethyl-3-(3-methyl-2-oxobenzimidazol-1-yl)propanamide can also be studied in animal models to evaluate its efficacy and safety in vivo. Overall, N,N-dimethyl-3-(3-methyl-2-oxobenzimidazol-1-yl)propanamide has significant potential for scientific research and therapeutic applications.
Synthesemethoden
N,N-dimethyl-3-(3-methyl-2-oxobenzimidazol-1-yl)propanamide can be synthesized using a multi-step process. The first step involves the reaction of 2-aminobenzoic acid with acetic anhydride to form 2-acetamidobenzoic acid. The second step involves the reaction of 2-acetamidobenzoic acid with thionyl chloride to form 2-chloroacetylbenzoic acid. The third step involves the reaction of 2-chloroacetylbenzoic acid with 3-methyl-1,2-phenylenediamine to form 3-methyl-2-(2-oxo-2H-benzo[d]imidazol-1-yl)propanoic acid. The final step involves the reaction of 3-methyl-2-(2-oxo-2H-benzo[d]imidazol-1-yl)propanoic acid with dimethylamine to form N,N-dimethyl-3-(3-methyl-2-oxobenzimidazol-1-yl)propanamide.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-3-(3-methyl-2-oxobenzimidazol-1-yl)propanamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. N,N-dimethyl-3-(3-methyl-2-oxobenzimidazol-1-yl)propanamide has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. N,N-dimethyl-3-(3-methyl-2-oxobenzimidazol-1-yl)propanamide has also been shown to inhibit the aggregation of amyloid-beta peptide, which is associated with the pathogenesis of Alzheimer's disease. N,N-dimethyl-3-(3-methyl-2-oxobenzimidazol-1-yl)propanamide has been shown to increase insulin secretion and improve glucose uptake, which makes it a potential therapeutic agent for diabetes.
Eigenschaften
IUPAC Name |
N,N-dimethyl-3-(3-methyl-2-oxobenzimidazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-14(2)12(17)8-9-16-11-7-5-4-6-10(11)15(3)13(16)18/h4-7H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGCBSLOKADCTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=O)CCC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(5-chlorothiophen-2-yl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7507798.png)
![2-[(2,6-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7507805.png)







